molecular formula C26H23F2N3O3S B2482142 N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide CAS No. 862826-09-3

N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide

Cat. No.: B2482142
CAS No.: 862826-09-3
M. Wt: 495.54
InChI Key: FIOWEXZIOVFVGN-UHFFFAOYSA-N
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Description

N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide is a complex organic compound that features a combination of indole, benzamide, and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide typically involves multiple steps, including the formation of the indole core, the introduction of the difluorophenyl group, and the final coupling with the benzamide moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to mimic natural substrates or ligands, thereby modulating biological pathways. The difluorophenyl group enhances its binding affinity and specificity, while the benzamide moiety contributes to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide is unique due to its combination of an indole core, a difluorophenyl group, and a benzamide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3S/c1-34-23-9-5-3-7-19(23)26(33)29-12-13-31-15-24(18-6-2-4-8-22(18)31)35-16-25(32)30-21-11-10-17(27)14-20(21)28/h2-11,14-15H,12-13,16H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOWEXZIOVFVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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